molecular formula C10H15O2Si B099880 Phenyldiethoxysilane CAS No. 17872-93-4

Phenyldiethoxysilane

Cat. No.: B099880
CAS No.: 17872-93-4
M. Wt: 195.31 g/mol
InChI Key: BODAWKLCLUZBEZ-UHFFFAOYSA-N
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Description

It is a transparent liquid with a molecular weight of 196.32 g/mol and a density of 0.953 g/cm³ . This compound is primarily used in the synthesis of various organosilicon materials and has applications in multiple scientific fields.

Preparation Methods

Phenyldiethoxysilane can be synthesized through several methods, including the reaction of phenyltrichlorosilane with ethanol. The general reaction involves the substitution of chlorine atoms with ethoxy groups:

PhSiCl3+2EtOHPhSi(OEt)2+2HCl\text{PhSiCl}_3 + 2 \text{EtOH} \rightarrow \text{PhSi(OEt)}_2 + 2 \text{HCl} PhSiCl3​+2EtOH→PhSi(OEt)2​+2HCl

In industrial settings, the preparation of this compound often involves the use of a catalyst to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Phenyldiethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. Some of the common reactions are:

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    PhSi(OEt)2+2H2OPhSi(OH)2+2EtOH\text{PhSi(OEt)}_2 + 2 \text{H}_2\text{O} \rightarrow \text{PhSi(OH)}_2 + 2 \text{EtOH} PhSi(OEt)2​+2H2​O→PhSi(OH)2​+2EtOH

  • Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

    2PhSi(OH)2PhSi-O-SiPh+2H2O2 \text{PhSi(OH)}_2 \rightarrow \text{PhSi-O-SiPh} + 2 \text{H}_2\text{O} 2PhSi(OH)2​→PhSi-O-SiPh+2H2​O

  • Polymerization: : this compound can polymerize to form polyorganosiloxanes, which are used in various industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenyldiethoxysilane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into. The molecular targets and pathways involved include the formation of siloxane networks and the modification of surface properties .

Comparison with Similar Compounds

Phenyldiethoxysilane can be compared with other similar compounds such as phenyldimethoxysilane and phenyldi-n-propoxysilane. These compounds share similar chemical structures but differ in the alkoxy groups attached to the silicon atom:

This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.

Properties

InChI

InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODAWKLCLUZBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557905
Record name Diethoxy(phenyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-93-4
Record name Diethoxy(phenyl)silyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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